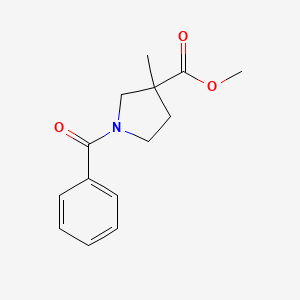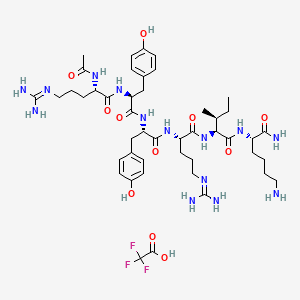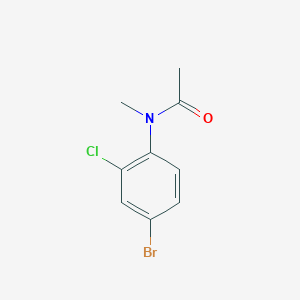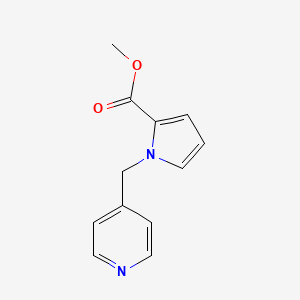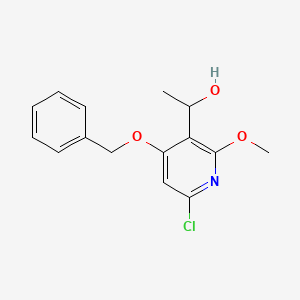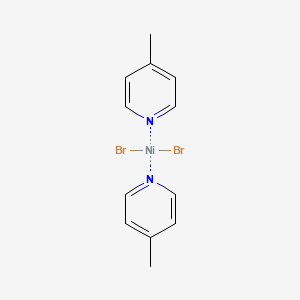
Dibromobis(4-methylpyridine)nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromobis(4-methylpyridine)nickel is a coordination compound with the chemical formula NiBr₂(C₆H₇N)₂. It is composed of a nickel(II) ion coordinated to two bromide ions and two 4-methylpyridine ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromobis(4-methylpyridine)nickel can be synthesized through the reaction of nickel(II) bromide with 4-methylpyridine in an appropriate solvent. The reaction typically involves dissolving nickel(II) bromide in a solvent such as ethanol or methanol, followed by the addition of 4-methylpyridine. The mixture is then stirred and heated to facilitate the formation of the coordination compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dibromobis(4-methylpyridine)nickel undergoes various chemical reactions, including:
Substitution Reactions: The 4-methylpyridine ligands can be substituted by other ligands in the presence of suitable reagents.
Oxidation-Reduction Reactions: The nickel(II) center can participate in redox reactions, where it can be reduced to nickel(I) or oxidized to nickel(III) under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other pyridine derivatives or ligands that can displace the 4-methylpyridine ligands.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., hydrogen peroxide) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are new coordination compounds where the 4-methylpyridine ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox conditions but can include nickel(I) or nickel(III) complexes.
Applications De Recherche Scientifique
Dibromobis(4-methylpyridine)nickel has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in the field of metal-based drugs.
Mécanisme D'action
The mechanism by which Dibromobis(4-methylpyridine)nickel exerts its effects involves coordination chemistry principles. The nickel(II) ion forms coordination bonds with the bromide ions and 4-methylpyridine ligands, creating a stable complex. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in chemical reactions or interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibromobis(pyridine)nickel: Similar in structure but with pyridine ligands instead of 4-methylpyridine.
Dibromobis(triphenylphosphine)nickel(II): Contains triphenylphosphine ligands instead of 4-methylpyridine.
Propriétés
Formule moléculaire |
C12H14Br2N2Ni |
|---|---|
Poids moléculaire |
404.75 g/mol |
Nom IUPAC |
dibromonickel;4-methylpyridine |
InChI |
InChI=1S/2C6H7N.2BrH.Ni/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
XQVWHISDESZQOS-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=NC=C1.CC1=CC=NC=C1.[Ni](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


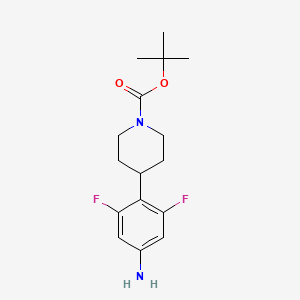
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
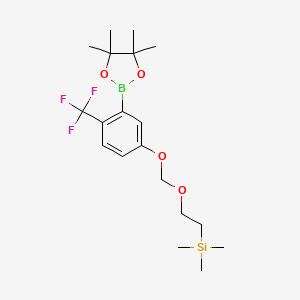


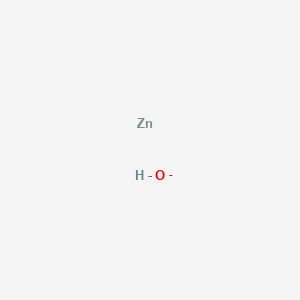
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
